molecular formula C9H14ClNO B13296248 2-chloro-N-cyclopent-1-en-1-yl-N-ethylacetamide

2-chloro-N-cyclopent-1-en-1-yl-N-ethylacetamide

Cat. No.: B13296248
M. Wt: 187.66 g/mol
InChI Key: UQSJSTMOSHKSIU-UHFFFAOYSA-N
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Description

2-chloro-N-(cyclopent-1-en-1-yl)-N-ethylacetamide is an organic compound with a molecular formula of C10H16ClNO. This compound is characterized by the presence of a chloro group, a cyclopentene ring, and an ethylacetamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(cyclopent-1-en-1-yl)-N-ethylacetamide typically involves the reaction of cyclopentene with ethylamine and chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Cyclopentene: reacts with to form N-(cyclopent-1-en-1-yl)ethylamine.

    N-(cyclopent-1-en-1-yl)ethylamine: is then reacted with to yield 2-chloro-N-(cyclopent-1-en-1-yl)-N-ethylacetamide.

Industrial Production Methods

In industrial settings, the production of 2-chloro-N-(cyclopent-1-en-1-yl)-N-ethylacetamide is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(cyclopent-1-en-1-yl)-N-ethylacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: The compound can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or potassium hydroxide under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Formation of N-(cyclopent-1-en-1-yl)-N-ethylacetamide derivatives.

    Oxidation: Formation of oxides or hydroxylated products.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

2-chloro-N-(cyclopent-1-en-1-yl)-N-ethylacetamide is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(cyclopent-1-en-1-yl)-N-ethylacetamide involves its interaction with specific molecular targets. The chloro group and the cyclopentene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(cyclopent-1-en-1-yl)-N-methylacetamide
  • 2-chloro-N-(cyclopent-1-en-1-yl)-N-propylacetamide

Uniqueness

2-chloro-N-(cyclopent-1-en-1-yl)-N-ethylacetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

Properties

Molecular Formula

C9H14ClNO

Molecular Weight

187.66 g/mol

IUPAC Name

2-chloro-N-(cyclopenten-1-yl)-N-ethylacetamide

InChI

InChI=1S/C9H14ClNO/c1-2-11(9(12)7-10)8-5-3-4-6-8/h5H,2-4,6-7H2,1H3

InChI Key

UQSJSTMOSHKSIU-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CCCC1)C(=O)CCl

Origin of Product

United States

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